molecular formula C20H15BrN4OS B2667946 3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1115285-50-1

3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2667946
CAS No.: 1115285-50-1
M. Wt: 439.33
InChI Key: KUOCARQAKUJUSP-UHFFFAOYSA-N
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Description

The compound 3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-linked 3-(4-methylphenyl)-1,2,4-oxadiazole moiety at position 4. The bromophenyl group contributes steric bulk and electron-withdrawing properties, while the oxadiazole ring, a common pharmacophore, may enhance metabolic stability and binding affinity in bioactive contexts.

Properties

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c1-13-2-4-15(5-3-13)20-22-18(26-25-20)12-27-19-11-10-17(23-24-19)14-6-8-16(21)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOCARQAKUJUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated pyridazine.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized separately and then linked to the pyridazine core through a sulfanyl linkage, often using thiol-based reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation or reduction of the oxadiazole to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole moiety could be involved in hydrogen bonding or π-π interactions with biological targets, while the bromophenyl group may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine ()

  • Structural Differences : Replaces the oxadiazole-sulfanyl group with a piperazine ring.
  • However, the absence of the oxadiazole moiety may reduce thermal stability or π-π stacking interactions .

Pyrazole Derivatives with Bromophenyl Groups ()

Examples include:

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • Structural Differences : Pyrazole cores (5-membered, two adjacent nitrogens) vs. pyridazine (6-membered, two adjacent nitrogens).
  • Implications: Pyrazoles are more conformationally restricted, which could favor selective binding in enzyme inhibition.

Triazole-Sulfanyl Derivatives ()

Examples:

  • 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • 763107-11-5/2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
  • Structural Differences : Triazole core (three nitrogens) instead of oxadiazole or pyridazine.
  • Implications: Triazoles exhibit stronger hydrogen-bonding capacity and metabolic resistance. The acetamide side chain in these compounds introduces additional hydrogen-bond donors/acceptors, which may improve target engagement in biological systems compared to the methylphenyl-oxadiazole group in the target compound .

Key Comparative Insights

Property Target Compound Piperazine-Pyridazine Pyrazole Derivatives Triazole-Sulfanyl Analogs
Core Heterocycle Pyridazine Pyridazine Pyrazole Triazole
Substituent Effects Bromophenyl (electron-withdrawing), methylphenyl-oxadiazole (rigid, π-stacking) Bromophenyl, piperazine (basic) Bromophenyl, fluorophenyl Bromophenyl, pyridinyl, acetamide
Solubility Moderate (sulfanyl bridge enhances lipophilicity) High (piperazine) Low (alkyl chains dominate) Moderate (polar acetamide)
Potential Applications Kinase inhibitors, OLED materials CNS drugs (due to solubility) Anticancer agents Antimicrobials, enzyme inhibitors

Biological Activity

The compound 3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a bromophenyl group and an oxadiazol moiety, which are known to contribute to its biological activity. The presence of sulfur in the side chain may also enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H16BrN4OS
Molecular Weight416.31 g/mol
CAS NumberNot available
LogPEstimated value (lipophilicity)

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research has demonstrated that compounds containing the pyridazine framework can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Specific studies have highlighted that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and the mitochondrial pathway .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of This compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.
  • Biofilm Disruption : The compound may disrupt biofilm formation in bacteria, enhancing the efficacy of existing antibiotics .

Case Studies

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated various pyridazine derivatives for their antimicrobial activities. The most active compound showed significant potency against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Studies : Research conducted on similar compounds demonstrated their ability to induce apoptosis in breast cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

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